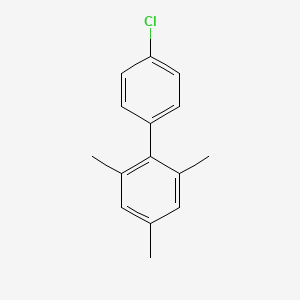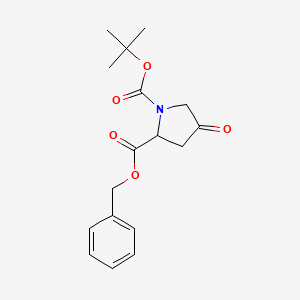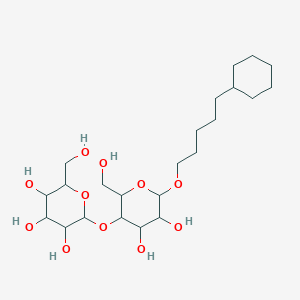
methane;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane;silver, often referred to in the context of catalytic processes, is a compound that involves the interaction of methane (CH₄) with silver (Ag) catalysts. This combination is particularly significant in the field of catalysis, where silver plays a crucial role in facilitating various chemical reactions involving methane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methane;silver compounds typically involves the use of silver catalysts in various forms, such as silver nanoparticles or silver-exchanged zeolites. One common method is the oxidative coupling of methane (OCM) over silver catalysts. This process involves the reaction of methane with oxygen in the presence of a silver catalyst at high temperatures, typically above 1020 K . The reaction conditions are carefully controlled to optimize the yield of desired products like ethane and ethylene while minimizing the formation of unwanted by-products like carbon dioxide .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of silver-exchanged zeolites. These catalysts are prepared by exchanging the cations in zeolites with silver ions, followed by calcination to activate the catalyst. The process is optimized to achieve high selectivity and yield of the desired products .
Analyse Des Réactions Chimiques
Types of Reactions
Methane;silver compounds undergo various types of chemical reactions, including:
Reduction: Silver catalysts can facilitate the reduction of methane to produce hydrogen and carbon monoxide.
Substitution: Methane can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, facilitated by silver catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include oxygen, hydrogen, and various oxidizing agents. The reactions typically occur at high temperatures and may require specific pressure conditions to optimize the yield of desired products .
Major Products Formed
The major products formed from reactions involving this compound compounds include ethane, ethylene, methanol, formaldehyde, and carbon monoxide. The specific products depend on the reaction conditions and the type of silver catalyst used .
Applications De Recherche Scientifique
Methane;silver compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which methane;silver compounds exert their effects involves the activation of methane molecules on the surface of silver catalysts. Silver facilitates the abstraction of hydrogen atoms from methane, leading to the formation of reactive intermediates that can undergo further reactions to produce desired products . The molecular targets and pathways involved include the formation of surface-bound oxygen species that interact with methane to initiate the catalytic process .
Comparaison Avec Des Composés Similaires
Methane;silver compounds can be compared with other similar compounds, such as:
Methane;nickel: Nickel catalysts are also used for methane activation but often require higher temperatures and pressures compared to silver catalysts.
Methane;copper: Copper catalysts are used in methane oxidation reactions but may have lower selectivity and yield compared to silver catalysts.
Methane;platinum: Platinum catalysts are highly effective for methane activation but are more expensive and less abundant than silver.
The uniqueness of this compound compounds lies in their ability to facilitate high selectivity and yield of desired products at relatively lower temperatures and pressures compared to other metal catalysts .
Propriétés
Formule moléculaire |
C23H92Ag |
|---|---|
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
methane;silver |
InChI |
InChI=1S/23CH4.Ag/h23*1H4; |
Clé InChI |
VUXRQACBKWNROL-UHFFFAOYSA-N |
SMILES canonique |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate](/img/structure/B13384392.png)
![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)
![27-Methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene](/img/structure/B13384397.png)

![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)





